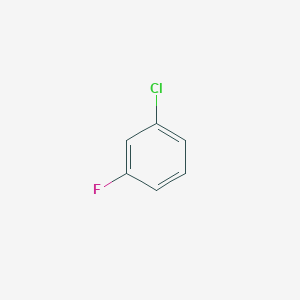

1-Chloro-3-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHJIJZEOCBKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870717 | |

| Record name | Benzene, 1-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-3-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.19 [mmHg] | |

| Record name | 1-Chloro-3-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-98-9 | |

| Record name | 1-Chloro-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-fluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Chloro-3-fluorobenzene, an organic compound of significant interest in the chemical, pharmaceutical, and agrochemical industries.[1][2] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of organic synthesis by presenting key data, detailed experimental methodologies, and a logical workflow for property determination.

Core Physical Properties

This compound (CAS Number: 625-98-9) is a halogenated aromatic hydrocarbon with the molecular formula C₆H₄ClF.[3] It presents as a colorless to light yellow transparent liquid with a characteristic aromatic odor.[1][2][3] Its unique molecular structure, featuring both chlorine and fluorine atoms on the benzene ring, imparts specific physical and chemical characteristics that make it a versatile intermediate in the synthesis of more complex molecules.[3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison.

| Physical Property | Value | Units |

| Molecular Weight | 130.55 | g/mol |

| Density | 1.219 (at 25 °C) | g/mL |

| 1.23 | g/cm³ | |

| Boiling Point | 126-128 | °C |

| 127 | °C | |

| 147 | °C | |

| 155-157 | °C | |

| Melting Point | ~ -56 | °C |

| Refractive Index | 1.494 (n20/D) | |

| 1.49 (n20D) | ||

| Vapor Pressure | 8.19 | mmHg |

| Flash Point | 20 | °C (closed cup) |

| 68 | °F (closed cup) | |

| Solubility | Insoluble in water; soluble in most organic solvents (e.g., ethanol, ether, acetone).[1] |

Experimental Protocols

The determination of the physical properties of organic compounds like this compound relies on standardized experimental procedures. Below are detailed methodologies for measuring the key properties listed above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] Several methods are commonly employed for this measurement.

a) Thiele Tube Method: This is a convenient method for small sample volumes.[5]

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner), and heat-transfer fluid (e.g., mineral oil).[4][6]

-

Procedure:

-

A small amount of this compound is placed in the fusion tube.[4]

-

The capillary tube is inverted and placed inside the fusion tube with the open end submerged in the liquid.[4]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

-

The assembly is placed in the Thiele tube containing the heating oil.[5]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.[4][5]

-

Heating is discontinued, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

-

b) Simple Distillation Method: This method is suitable when a larger quantity of the compound is available and can also serve as a purification step.[5][7]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.[7]

-

Procedure:

-

At least 5 mL of this compound and a few boiling chips are placed in the distillation flask.[5][7]

-

The apparatus is assembled for simple distillation with the thermometer bulb positioned just below the side arm of the distillation flask.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drop of distillate is collected. This temperature represents the boiling point.[5]

-

Determination of Melting Point

While this compound is a liquid at room temperature, its melting point can be determined at sub-zero temperatures. The general procedure for determining the melting point of a solid organic compound is as follows:

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube setup), capillary tubes, and a finely powdered sample.[8]

-

Procedure:

-

A small amount of the solidified this compound is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to about 1-2 °C per minute.[9]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).

-

Measurement of Density

The density of a liquid is its mass per unit volume.

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with distilled water and weighed again to determine the mass of the water. The temperature of the water is recorded.

-

The pycnometer is emptied, dried, and then filled with this compound. It is weighed to determine the mass of the liquid.

-

The density of the liquid is calculated by dividing the mass of the liquid by its volume (which is determined from the mass and known density of water at the recorded temperature).

-

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering the substance.[10] It is a characteristic physical property that is dependent on temperature and the wavelength of light used.[10]

-

Apparatus: A refractometer (e.g., Abbe refractometer).[10][11]

-

Procedure:

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.[12]

-

A few drops of this compound are placed on the lower prism.[12]

-

The prisms are closed and the light source is switched on.[12]

-

While looking through the eyepiece, the adjustment knob is turned until the light and dark fields are brought into view.[12]

-

The chromaticity adjustment is used to eliminate any color fringe at the borderline, resulting in a sharp, single line.

-

The main adjustment knob is used to center the borderline on the crosshairs.[12]

-

The refractive index value is read from the scale. The temperature should also be recorded.[12]

-

Determination of Solubility

Solubility tests provide information about the polarity and functional groups present in a molecule.[13][14]

-

Apparatus: Small test tubes, graduated pipettes, and a vortex mixer (optional).

-

Procedure:

-

Water Solubility: Approximately 0.2 mL of this compound is added to 3 mL of water in a test tube. The tube is shaken vigorously.[13] If the compound does not dissolve, it is deemed insoluble in water.[1][13]

-

Solubility in Organic Solvents: The same procedure is repeated with various organic solvents such as ethanol, ether, and acetone to determine its miscibility.[1]

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

Caption: Logical workflow for determining the physical properties of a liquid organic compound.

References

- 1. This compound | Properties, Uses, Safety & Suppliers China | High Purity Chemical Manufacturer [chlorobenzene.ltd]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. Refractive index - Wikipedia [en.wikipedia.org]

- 11. mt.com [mt.com]

- 12. youtube.com [youtube.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-fluorobenzene from m-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-3-fluorobenzene from m-fluoroaniline. The primary synthetic route detailed is the Sandmeyer reaction, a reliable and widely used method for the conversion of aromatic amines to aryl halides. This document includes detailed experimental protocols, quantitative data, and visualizations to aid in the practical application of this synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. Its disubstituted aromatic structure allows for regioselective introduction of further functionalities, making it a versatile building block in organic synthesis. The synthesis from readily available m-fluoroaniline via the Sandmeyer reaction is a common and cost-effective approach.

The Sandmeyer reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine (m-fluoroaniline) is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.

-

Halogenation: The resulting diazonium salt is then treated with a copper(I) halide, in this case, cuprous chloride, which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.

Reaction Pathway

The overall transformation from m-fluoroaniline to this compound is depicted below.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound from m-fluoroaniline.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity |

| m-Fluoroaniline | 111.12 | ≥98% |

| Sodium Nitrite (NaNO₂) | 69.00 | ≥97% |

| Hydrochloric Acid (HCl) | 36.46 | 37% (w/w) |

| Cuprous Chloride (CuCl) | 98.99 | ≥97% |

| Diethyl Ether | 74.12 | Anhydrous |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous |

Step-by-Step Procedure

Step 1: Diazotization of m-Fluoroaniline

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine m-fluoroaniline (11.1 g, 0.1 mol) and concentrated hydrochloric acid (30 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (7.2 g, 0.104 mol) in 20 mL of water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred m-fluoroaniline hydrochloride suspension over a period of 30 minutes, ensuring the temperature is maintained between 0 and 5 °C.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Reaction

-

In a separate 500 mL beaker, dissolve cuprous chloride (12.0 g, 0.12 mol) in concentrated hydrochloric acid (50 mL).

-

Cool the cuprous chloride solution to 0 °C in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stirred cuprous chloride solution. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with water (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at 126-128 °C.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis.

Core Principles of Electrophilic Aromatic Substitution on 1-Chloro-3-fluorobenzene

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Chloro-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the electrophilic substitution reactions of this compound. It delves into the reaction mechanisms, the directing effects of the chloro and fluoro substituents, and the regioselectivity of key electrophilic aromatic substitution (EAS) reactions. This document also includes detailed experimental protocols for nitration, sulfonation, bromination, and Friedel-Crafts acylation, tailored for this specific substrate.

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry, pivotal for the functionalization of aromatic rings. The general mechanism involves the attack of an electrophile by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product.

For substituted benzenes like this compound, the existing substituents profoundly influence both the rate of reaction and the position of the incoming electrophile.

Directing Effects of Chloro and Fluoro Substituents

Both chlorine and fluorine are halogens, and they share common characteristics in the context of electrophilic aromatic substitution:

-

Deactivating Nature : Due to their high electronegativity, both halogens withdraw electron density from the benzene ring through the inductive effect (-I effect). This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.[1]

-

Ortho-, Para-Directing Influence : Despite their inductive withdrawal, halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect). This resonance effect partially counteracts the inductive effect and enriches the electron density at the ortho and para positions. Consequently, the carbocation intermediates formed by attack at these positions are more stabilized, making halogens ortho-, para-directors.[1][2][3]

A key distinction between fluorine and chlorine lies in the relative strengths of their inductive and resonance effects. Fluorine is more electronegative than chlorine, leading to a stronger -I effect. However, the 2p orbital of fluorine has a similar size to the 2p orbital of carbon, allowing for more effective orbital overlap and a stronger +M effect compared to the overlap between carbon's 2p and chlorine's 3p orbitals.[2] This results in fluorobenzene being more reactive than chlorobenzene, though still less reactive than benzene.[1]

Additive Effects and Regioselectivity in this compound

In this compound, the directing effects of both substituents are additive. To predict the regioselectivity, we must consider the influence of both the chloro and fluoro groups on each available position (C2, C4, C5, and C6).

-

Position C2 : This position is ortho to both the fluorine and chlorine atoms. Both substituents direct towards this position.

-

Position C4 : This position is para to the fluorine atom and ortho to the chlorine atom. Both substituents strongly direct towards this position.

-

Position C5 : This position is meta to both the fluorine and chlorine atoms. Neither substituent directs towards this position.

-

Position C6 : This position is ortho to the fluorine atom and para to the chlorine atom. Both substituents strongly direct towards this position.

Based on these additive effects, substitution is highly favored at positions C2, C4, and C6, while substitution at C5 is expected to be negligible. Among the favored positions, steric hindrance and the relative activating/directing strength of the substituents will determine the final product distribution. The fluorine atom is a more powerful ortho-, para-director than chlorine. Therefore, positions activated by fluorine (C2, C4, C6) will be more reactive. Steric hindrance from the adjacent chloro and fluoro groups may disfavor substitution at the C2 position.

Quantitative Data on Isomer Distribution

| Reaction | Electrophile (E+) | Predicted Major Product(s) | Predicted Minor Product(s) |

| Nitration | NO₂⁺ | 2-Chloro-4-fluoro-1-nitrobenzene, 4-Chloro-2-fluoro-1-nitrobenzene | 2-Chloro-6-fluoro-1-nitrobenzene |

| Sulfonation | SO₃ | 2-Chloro-4-fluorobenzene-1-sulfonic acid, 4-Chloro-2-fluorobenzene-1-sulfonic acid | 2-Chloro-6-fluorobenzene-1-sulfonic acid |

| Bromination | Br⁺ | 1-Bromo-2-chloro-4-fluorobenzene, 1-Bromo-4-chloro-2-fluorobenzene | 1-Bromo-2-chloro-6-fluorobenzene |

| Friedel-Crafts Acylation | RCO⁺ | 4-Chloro-2-fluoroacetophenone | 2-Chloro-4-fluoroacetophenone |

Note: The product ratios will be influenced by reaction conditions such as temperature and the nature of the electrophile. For bulky electrophiles, such as in Friedel-Crafts acylation, substitution at the sterically less hindered C4 and C6 positions is expected to be more pronounced.

Experimental Protocols

The following protocols are adapted from established procedures for the electrophilic substitution of related halogenated benzenes.

Nitration of this compound

This procedure describes the mononitration of this compound using a mixture of concentrated nitric and sulfuric acids.

Materials:

-

This compound

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 10 g of this compound to the cold sulfuric acid with continuous stirring.

-

Prepare the nitrating mixture by carefully adding 6 mL of concentrated nitric acid to 14 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for one hour, then allow the mixture to warm to room temperature and stir for an additional two hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice and stir until the ice has melted.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography or distillation under reduced pressure.

Sulfonation of this compound

This protocol outlines the sulfonation using fuming sulfuric acid.

Materials:

-

This compound

-

Fuming sulfuric acid (20% SO₃)

-

Saturated sodium chloride solution

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, add 10 g of this compound.

-

Carefully add 30 mL of fuming sulfuric acid (20% SO₃) to the flask with stirring.

-

Heat the mixture to 80-90 °C and maintain this temperature for four hours with continuous stirring.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it into 200 mL of a cold, saturated sodium chloride solution.

-

The sulfonic acid product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.

-

The crude product can be purified by recrystallization from water.

Bromination of this compound

This procedure details the monobromination using bromine and a Lewis acid catalyst.

Materials:

-

This compound

-

Bromine

-

Anhydrous iron(III) bromide (FeBr₃)

-

Carbon tetrachloride (or another suitable inert solvent)

-

10% Sodium bisulfite solution

-

Dichloromethane

-

Anhydrous calcium chloride

-

Round-bottom flask with a dropping funnel and a gas trap

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask protected from moisture, dissolve 10 g of this compound in 50 mL of carbon tetrachloride.

-

Add 0.5 g of anhydrous iron(III) bromide to the solution.

-

From a dropping funnel, add a solution of 12.2 g of bromine in 10 mL of carbon tetrachloride dropwise over 30 minutes with stirring. The flask should be equipped with a gas trap to capture the evolved HBr gas.

-

After the addition is complete, stir the mixture at room temperature for two hours or until the red color of bromine disappears.

-

Pour the reaction mixture into 100 mL of water and transfer to a separatory funnel.

-

Wash the organic layer with 10% sodium bisulfite solution to remove any unreacted bromine, then with water, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

The crude product can be purified by vacuum distillation.

Friedel-Crafts Acylation of this compound

This protocol describes the acetylation of this compound.

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Ice

-

Concentrated hydrochloric acid

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask, suspend 12 g of anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add 7 g of acetyl chloride to the stirred suspension.

-

To this mixture, add 10 g of this compound dropwise from the dropping funnel over 30 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for three hours.

-

Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography or vacuum distillation.

Visualizations

The following diagrams illustrate the key pathways and logical relationships in the electrophilic substitution of this compound.

References

Nucleophilic Substitution on 1-Chloro-3-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on 1-chloro-3-fluorobenzene. Due to the absence of strong activating groups, nucleophilic substitution on this substrate is challenging and typically requires forcing conditions. This document reviews the underlying principles governing these reactions, including the directing effects of the halogen substituents and the relative reactivity of the C-Cl versus C-F bond. While specific experimental data for this compound is sparse in the literature, this guide extrapolates from known principles of SNAr reactions and data on related dihalobenzenes to predict reaction outcomes. Potential applications of the resulting products in medicinal chemistry and materials science are also discussed.

Introduction to Nucleophilic Aromatic Substitution (SNAr) on Dihalobenzenes

Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, involving a transient, negatively charged Meisenheimer complex. The stability of this intermediate is paramount and is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

In the case of this compound, the benzene ring is not activated by potent EWGs like nitro or cyano groups. Instead, the reactivity is governed by the inductive effects of the two halogen substituents. Both chlorine and fluorine are inductively electron-withdrawing, which slightly activates the ring towards nucleophilic attack compared to benzene. However, they also possess lone pairs that can participate in resonance, which deactivates the ring towards nucleophiles. The inductive effect is generally considered to be more significant for halogens in the context of SNAr.

Reaction Mechanisms and Regioselectivity

The nucleophilic substitution on this compound can theoretically proceed via two main pathways: the SNAr mechanism and the benzyne (elimination-addition) mechanism.

The SNAr Mechanism

In the SNAr mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

Key Considerations for this compound:

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, in activated systems, fluoride is often a better leaving group than chloride. However, in non-activated systems, the situation is less clear-cut and depends heavily on the reaction conditions.

-

Directing Effects: The two halogen atoms are meta to each other. A nucleophilic attack can occur at the carbon bearing the chlorine (C1) or the fluorine (C3). The inductive electron-withdrawing effects of the halogens will influence the stability of the respective Meisenheimer complexes.

The Benzyne Mechanism

Under very strong basic conditions (e.g., sodium amide), an elimination-addition mechanism via a benzyne intermediate is possible. This involves the deprotonation of a hydrogen atom ortho to one of the halogens, followed by the elimination of the halide to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the product. This mechanism often leads to a mixture of regioisomers.

Predicted Reactivity and Regioselectivity

In the absence of strong activating groups, predicting the outcome of nucleophilic substitution on this compound is challenging. However, based on general principles:

-

Substitution at C1 (Displacement of Cl): Nucleophilic attack at C1 would be influenced by the inductive effects of the meta-positioned fluorine.

-

Substitution at C3 (Displacement of F): Nucleophilic attack at C3 would be influenced by the inductive effects of the meta-positioned chlorine.

Given the higher electronegativity of fluorine, it is plausible that the carbon attached to fluorine (C3) is more electron-deficient and thus more prone to nucleophilic attack, making fluorine the more likely leaving group. However, the greater polarizability of the C-Cl bond could also play a role. Computational studies would be invaluable in definitively predicting the regioselectivity.

Experimental Protocols and Data

Table 1: Predicted Reaction Conditions for Nucleophilic Substitution on this compound

| Nucleophile | Reagents and Conditions | Expected Major Product(s) | Notes |

| Alkoxides (e.g., NaOMe) | NaOMe, MeOH or aprotic polar solvent (e.g., DMF, DMSO), high temperature (e.g., 150-200 °C), sealed vessel. | 1-Chloro-3-methoxybenzene and/or 1-fluoro-3-methoxybenzene. | Harsh conditions are necessary. The regioselectivity is difficult to predict without experimental data. |

| Amines (e.g., NH3, RNH2) | Aqueous or alcoholic ammonia/amine, high pressure and temperature, possibly with a copper catalyst (e.g., Cu2O). | 3-Chloroaniline and/or 3-fluoroaniline (from NH3). | Catalysis is often required to facilitate amination of non-activated aryl halides. |

Applications in Drug Development and Materials Science

The potential products of nucleophilic substitution on this compound, such as 3-fluoro-substituted anilines, phenols, and ethers, are valuable intermediates in various fields.

-

Pharmaceuticals: The 3-fluoroaniline and 3-fluorophenol moieties are present in a range of biologically active compounds, including kinase inhibitors and central nervous system agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.

-

Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of herbicides and pesticides.

-

Materials Science: The unique electronic properties imparted by the fluorine substituent make these compounds interesting building blocks for advanced materials, such as liquid crystals and polymers.

Conclusion

Nucleophilic aromatic substitution on this compound represents a synthetically challenging yet potentially rewarding transformation. The lack of strong activating groups necessitates harsh reaction conditions, and the regioselectivity of the substitution is not easily predicted without further experimental or computational investigation. Despite these challenges, the potential to generate valuable 3-fluoro-substituted aromatic building blocks for the pharmaceutical and materials science industries warrants further exploration of this chemistry. Future work should focus on developing efficient catalytic systems to promote these substitutions under milder conditions and on elucidating the factors that govern the regiochemical outcome.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Chloro-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 1-chloro-3-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines the potential hazards, summarizes essential quantitative safety data, and offers guidance on best practices for its use in a laboratory setting to ensure the well-being of researchers and the integrity of experimental outcomes.

Core Safety Data at a Glance

A thorough understanding of the physicochemical properties and hazard classifications of this compound is fundamental to its safe handling. The following tables consolidate essential quantitative data for quick reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClF | [1][2] |

| Molecular Weight | 130.55 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [1][2][4] |

| Boiling Point | 126-128 °C | [5] |

| Melting Point | -48 °C to <-78 °C | [2][4] |

| Density | 1.219 - 1.221 g/cm³ @ 20-25 °C | [2][5] |

| Flash Point | 18 - 20 °C (64.4 - 68 °F) - closed cup | [2][6] |

| Vapor Pressure | 8.19 mmHg | [3] |

| Water Solubility | Insoluble/Not miscible | [2][4] |

| Refractive Index | 1.494 - 1.502 (n20/D) | [2] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | [3][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [3][5] |

| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [3] |

Personal Protective Equipment (PPE) and Exposure Control

To mitigate the risks associated with handling this compound, strict adherence to recommended personal protective equipment and engineering controls is mandatory.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary. | [6][7][8] |

| Skin Protection | Wear appropriate protective gloves (e.g., Viton®, Butyl rubber) and clothing to prevent skin exposure. | [6][7][8] |

| Respiratory Protection | If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended. Use a full-face respirator if irritation or other symptoms are experienced. | [7][8] |

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][7] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

Emergency Procedures and First Aid

Prompt and appropriate action is crucial in the event of an accidental exposure to this compound.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [7][8][9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. If irritation persists, get medical attention. | [7][8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7][8][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [7][8] |

Safe Handling, Storage, and Disposal

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapor or mist.[5] Use only non-sparking tools and take precautionary measures against static discharge.[7] Keep away from heat, sparks, open flames, and hot surfaces.[5]

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][7] Keep container tightly closed.[4][5] The storage temperature should not exceed 30°C.[4]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. This material and its container must be disposed of as hazardous waste.[5][7]

Experimental Protocols: General Methodologies

Acute Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.

-

Evaluation: The scores are used to classify the substance's irritation potential.

Acute Inhalation Toxicity (LC50) Testing (General Principles)

Objective: To determine the concentration of a substance in the air that is lethal to 50% of a test population during a specific exposure period.

Methodology:

-

Animal Model: Typically rats or mice are used.

-

Procedure: Animals are placed in an inhalation chamber and exposed to a range of concentrations of the test substance for a set period (usually 4 hours).

-

Observation: The animals are observed for mortality and clinical signs of toxicity during and after exposure (typically for 14 days).

-

Evaluation: The concentration-mortality data is statistically analyzed to calculate the LC50 value.

Skin Irritation/Corrosion Testing (General Principles)

Objective: To assess the potential of a substance to cause reversible or irreversible skin damage.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are commonly used.

-

Procedure: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal and covered with a gauze patch.

-

Observation: After a set exposure period (e.g., 4 hours), the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Evaluation: The severity of the skin reactions is scored to determine the irritation or corrosion potential.

Visualizing Safety Workflows

To further aid in the practical application of these safety principles, the following diagrams illustrate key logical workflows for handling and responding to incidents involving this compound.

Caption: A standard workflow for the safe handling of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Properties, Uses, Safety & Suppliers China | High Purity Chemical Manufacturer [chlorobenzene.ltd]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. This compound 99 625-98-9 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. tcichemicals.com [tcichemicals.com]

Navigating the Solution: A Technical Guide to the Solubility of 1-Chloro-3-fluorobenzene in Organic Solvents

For Immediate Release

This technical guide offers an in-depth analysis of the solubility characteristics of 1-chloro-3-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines a detailed experimental protocol for quantitative solubility determination, and provides a logical workflow for solubility experiments.

Executive Summary

This compound (CAS No. 625-98-9) is a halogenated aromatic hydrocarbon whose utility in organic synthesis is significantly influenced by its interaction with various solvents. Understanding its solubility is paramount for optimizing reaction conditions, enhancing product yield, and streamlining purification processes. This guide addresses the current knowledge on its solubility in common organic solvents and provides a robust framework for its experimental determination.

Solubility Profile of this compound

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, it is widely characterized as being miscible with or having good solubility in most common organic solvents.[1] It is generally described as being slightly soluble or insoluble in water.[1][2]

The table below summarizes the qualitative solubility of this compound in several organic solvents.

| Solvent | Chemical Formula | Type | Qualitative Solubility |

| Ethanol | C₂H₅OH | Polar Protic | Miscible / Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible / Soluble[1] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Miscible / Soluble[1] |

| Water | H₂O | Polar Protic | Insoluble / Slightly Soluble[1][2] |

Note: "Miscible/Soluble" indicates a high degree of solubility, but precise concentrations are not specified in the available literature.

Experimental Protocol for Solubility Determination

The absence of specific published data necessitates a standardized experimental approach to quantify the solubility of this compound. The internationally recognized OECD Guideline 105, "Water Solubility," provides a robust framework that can be adapted for organic solvents. The "shake-flask method" is the most appropriate for this application.[3][4][5]

Objective:

To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preliminary Test: A preliminary test should be conducted to estimate the approximate solubility. This involves adding small, incremental amounts of this compound to a fixed volume of the solvent at the test temperature and observing the point of saturation.[4]

-

Sample Preparation: Based on the preliminary test, prepare a supersaturated solution. This is achieved by adding an excess amount (e.g., 3-5 times the estimated solubility) of this compound to a known volume of the organic solvent in several stoppered flasks.[6]

-

Equilibration: Place the flasks in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended, with periodic sampling (e.g., at 24, 36, and 48 hours) to confirm that the concentration has reached a plateau.[6]

-

Phase Separation: Once equilibrium is established, cease agitation and allow the flasks to stand in the temperature-controlled bath for at least 24 hours to permit the undissolved solute to settle. Subsequently, centrifuge the samples at a controlled temperature to ensure complete separation of the solid and liquid phases.[5]

-

Sample Analysis: Carefully pipette an aliquot of the clear supernatant and filter it using a syringe filter compatible with the solvent. It is crucial to discard the initial portion of the filtrate to prevent adsorption errors. Dilute the filtered sample accurately with the solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or GC method. The analysis should be performed in triplicate for each flask.

-

Data Calculation: The solubility is calculated from the mean concentration of the saturated solutions from the replicate flasks. The results are typically expressed in g/L, mg/mL, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Conclusion

While qualitative data confirms the high solubility of this compound in common organic solvents, this guide highlights the current gap in publicly available quantitative data. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol, based on the OECD 105 shake-flask method, offers a standardized and reliable approach. Adherence to this methodology will ensure the generation of accurate and reproducible data, facilitating more efficient and predictable outcomes in chemical synthesis and formulation.

References

The Genesis of a Key Intermediate: A Technical History of 1-Chloro-3-fluorobenzene Synthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the discovery and historical synthesis of 1-chloro-3-fluorobenzene, a crucial intermediate in the pharmaceutical and agrochemical industries. This whitepaper provides an in-depth analysis of the core synthetic methodologies, complete with detailed experimental protocols and quantitative data, tailored for researchers, scientists, and professionals in drug development.

Early Developments in Halogenated Benzene Chemistry

The synthesis of this compound is rooted in the broader history of preparing halogenated aromatic compounds. Early methods for introducing halogens onto a benzene ring laid the groundwork for the more specific synthesis of mixed halogenated derivatives. Key among these foundational techniques are the Sandmeyer and Balz-Schiemann reactions, which provided reliable pathways to aryl chlorides and aryl fluorides, respectively.

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, involves the diazotization of a primary aromatic amine followed by a copper-catalyzed nucleophilic substitution. This reaction became a cornerstone for the synthesis of aryl chlorides and bromides.

The Balz-Schiemann reaction , developed by Günther Balz and Günther Schiemann, offered a similar route to aryl fluorides. It involves the thermal decomposition of an aryl diazonium tetrafluoroborate, providing a crucial method for introducing fluorine into an aromatic ring, a notoriously challenging feat in early organic chemistry.

Another significant approach has been halogen exchange , particularly the Swarts reaction, which involves the exchange of chlorine or bromine atoms for fluorine using metal fluorides.

While the precise first synthesis of this compound is not definitively documented in readily available historical records, its preparation would have logically followed the development and refinement of these seminal reactions, likely in the early to mid-20th century as the demand for specialized fluorinated organic compounds grew.

Core Synthetic Strategies for this compound

Three primary historical routes have been established for the synthesis of this compound, each with its own set of advantages and challenges.

-

From 3-Fluoroaniline via the Sandmeyer Reaction: This is a classic and direct approach where the fluorine atom is already in place. The amino group of 3-fluoroaniline is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the chlorine atom.

-

From 3-Chloroaniline via the Balz-Schiemann Reaction: This route starts with the readily available 3-chloroaniline. The amino group is diazotized and then converted to the tetrafluoroborate salt, which upon heating, yields this compound.

-

Halogen Exchange from 1,3-Dichlorobenzene: This method involves the nucleophilic substitution of one of the chlorine atoms in 1,3-dichlorobenzene with a fluoride ion. This reaction typically requires high temperatures and aprotic polar solvents.

Detailed Experimental Protocols and Data

The following sections provide detailed experimental methodologies and quantitative data for the key synthesis routes.

Table 1: Comparison of Key Synthesis Routes

| Starting Material | Key Reaction | Typical Reagents | Reaction Conditions | Typical Yield |

| 3-Fluoroaniline | Sandmeyer Reaction | NaNO₂, HCl, CuCl | 0-5 °C (diazotization), then warming | 60-70% |

| 3-Chloroaniline | Balz-Schiemann Reaction | NaNO₂, HBF₄, heat | 0-5 °C (diazotization), then 100-120 °C | 50-60% |

| 1,3-Dichlorobenzene | Halogen Exchange | KF, DMSO | 180-220 °C | 40-50% |

Experimental Protocol 1: Synthesis from 3-Fluoroaniline (Sandmeyer Reaction)

Objective: To synthesize this compound from 3-fluoroaniline.

Materials:

-

3-Fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a solution of 3-fluoroaniline (e.g., 11.1 g, 0.1 mol) in concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL) is prepared.

-

The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

A solution of sodium nitrite (e.g., 7.2 g, 0.105 mol) in water (e.g., 20 mL) is added dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C.

-

The completion of the diazotization is confirmed by a positive test with starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, a solution of copper(I) chloride (e.g., 12 g, 0.12 mol) in concentrated hydrochloric acid (e.g., 20 mL) is prepared.

-

The cold diazonium salt solution is slowly added to the stirred CuCl solution.

-

Effervescence (evolution of N₂) is observed. The reaction mixture is allowed to warm to room temperature and then gently heated on a water bath (e.g., 50-60 °C) until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

The reaction mixture is cooled and extracted with diethyl ether.

-

The ether extracts are combined, washed with dilute sodium hydroxide solution, and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The ether is removed by distillation, and the resulting crude this compound is purified by fractional distillation.

-

Expected Yield: Approximately 60-70%.

Experimental Protocol 2: Synthesis from 3-Chloroaniline (Balz-Schiemann Reaction)

Objective: To synthesize this compound from 3-chloroaniline.

Materials:

-

3-Chloroaniline

-

Fluoroboric Acid (HBF₄, 48%)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Sand

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization and Salt Formation:

-

3-Chloroaniline (e.g., 12.75 g, 0.1 mol) is dissolved in fluoroboric acid (e.g., 25 mL, 48%).

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (e.g., 7.2 g, 0.105 mol) in water (e.g., 15 mL) is added dropwise with stirring, maintaining the temperature below 5 °C.

-

The resulting precipitate of 3-chlorobenzenediazonium tetrafluoroborate is collected by filtration and washed with cold water, followed by cold ethanol and then ether.

-

-

Thermal Decomposition:

-

The dried diazonium salt is mixed with an equal amount of sand in a flask fitted with a condenser.

-

The flask is gently heated in an oil bath. The decomposition usually starts around 100-120 °C with the evolution of nitrogen and boron trifluoride gas.

-

The product, this compound, is collected by distillation.

-

-

Work-up and Purification:

-

The distillate is washed with dilute sodium hydroxide solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate and purified by fractional distillation.

-

Expected Yield: Approximately 50-60%.

Experimental Protocol 3: Synthesis from 1,3-Dichlorobenzene (Halogen Exchange)

Objective: To synthesize this compound from 1,3-dichlorobenzene.

Materials:

-

1,3-Dichlorobenzene

-

Potassium Fluoride (KF, spray-dried)

-

Dimethyl Sulfoxide (DMSO)

-

Toluene

Procedure:

-

Reaction Setup:

-

In a flask equipped with a mechanical stirrer, condenser, and thermometer, 1,3-dichlorobenzene (e.g., 14.7 g, 0.1 mol) and spray-dried potassium fluoride (e.g., 8.7 g, 0.15 mol) are suspended in dimethyl sulfoxide (e.g., 50 mL).

-

-

Halogen Exchange Reaction:

-

The mixture is heated to a high temperature (e.g., 180-220 °C) with vigorous stirring.

-

The reaction is monitored by gas chromatography (GC) for the formation of the product and consumption of the starting material. The reaction may take several hours.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is diluted with water and extracted with toluene.

-

The organic extracts are combined, washed with water to remove DMSO, and dried over a suitable drying agent.

-

The solvent is removed by distillation, and the residue is fractionally distilled to isolate this compound.

-

Expected Yield: Approximately 40-50%.

Visualizing the Synthetic Pathways

The logical relationships between the starting materials and the final product for the primary synthesis routes are illustrated in the diagrams below.

1-Chloro-3-fluorobenzene chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-chloro-3-fluorobenzene, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound in which a benzene ring is substituted with one chlorine atom and one fluorine atom at positions 1 and 3, respectively.

IUPAC Name: this compound[1][2]

Synonyms: 3-Chlorofluorobenzene, m-Chlorofluorobenzene[1][3][4]

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow, transparent liquid with a characteristic aromatic odor.[3][5] It is insoluble in water but soluble in most organic solvents such as ethanol, ether, and acetone.[5] This solubility profile makes it a versatile intermediate in organic synthesis.[5]

The key physicochemical properties are summarized in the table below:

| Property | Value |

| Molecular Formula | C₆H₄ClF[1][2][3][6][7] |

| Molecular Weight | 130.55 g/mol [1][3][7] |

| CAS Number | 625-98-9[1][2][3][6][7] |

| Appearance | Colorless to light yellow clear liquid[3][5] |

| Boiling Point | 126-128 °C[8] |

| Density | 1.219 g/mL at 25 °C[8] |

| Refractive Index | n20/D 1.494[8] |

| Flash Point | 20 °C (closed cup) |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral identifiers are provided below.

| Spectroscopic Data | Identifiers |

| SMILES String | Fc1cccc(Cl)c1 |

| InChI | 1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H[1] |

| InChIKey | VZHJIJZEOCBKRA-UHFFFAOYSA-N[1] |

Detailed NMR, IR, and mass spectrometry data are available in various chemical databases.[1][2][9][10]

Safety and Handling

This compound is classified as a flammable liquid and can cause skin and eye irritation. It is also associated with specific target organ toxicity (single exposure), particularly affecting the respiratory system.

The following table summarizes its key safety information:

| Safety Information | Details |

| Signal Word | Danger |

| Hazard Classifications | Flammable Liquid, Skin Irritant, Eye Irritant, STOT SE 3 |

| Hazard Codes | H225, H315, H319, H335 |

| Precautionary Codes | P210, P302 + P352, P305 + P351 + P338 |

| Personal Protective Equipment | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The following are common laboratory-scale methods.

Synthesis from m-Fluoroaniline via Diazotization and Sandmeyer Reaction

This is a classical approach for the introduction of a chlorine atom onto an aromatic ring.

Workflow Diagram:

Caption: Synthesis of this compound from m-fluoroaniline.

Methodology:

-

Diazotization: m-Fluoroaniline is dissolved in an acidic medium, typically hydrochloric acid, and cooled to a low temperature (0-5 °C). An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.[5]

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of cuprous chloride (CuCl) in hydrochloric acid. This results in the substitution of the diazonium group with a chlorine atom, yielding this compound.[5]

Synthesis from m-Dichlorobenzene via Halogen Exchange

This method involves the selective replacement of one chlorine atom with a fluorine atom.

Methodology:

m-Dichlorobenzene is reacted with potassium fluoride at a high temperature in the presence of a phase transfer catalyst.[5] The phase transfer catalyst is crucial for facilitating the transfer of fluoride ions into the organic phase, thereby promoting the nucleophilic aromatic substitution of one chlorine atom.[5]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules. The presence of two different halogen atoms with distinct reactivities allows for selective functionalization. It is particularly important in the production of:

-

Pharmaceuticals: As a building block for more complex active pharmaceutical ingredients.[3]

-

Agrochemicals: In the synthesis of pesticides and herbicides.[3]

-

Specialty Chemicals and Materials: For the development of polymers and resins with enhanced properties.[3]

Its unique electronic properties also make it a subject of study in reaction mechanism investigations.

References

- 1. This compound | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-chloro-3-fluoro- [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 625-98-9 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound | Properties, Uses, Safety & Suppliers China | High Purity Chemical Manufacturer [chlorobenzene.ltd]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 625-98-9 [chemicalbook.com]

- 9. This compound(625-98-9) 1H NMR spectrum [chemicalbook.com]

- 10. Benzene, 1-chloro-3-fluoro- [webbook.nist.gov]

Theoretical Insights into the Reactivity of 1-Chloro-3-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-fluorobenzene is a halogenated aromatic compound of significant interest in organic synthesis, serving as a versatile intermediate in the production of pharmaceuticals and agrochemicals. The presence of two different halogen atoms on the benzene ring imparts unique reactivity to the molecule, influencing its behavior in both electrophilic and nucleophilic aromatic substitution reactions. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of this compound, complemented by relevant experimental data and detailed protocols for key transformations. The document aims to offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of halogenated aromatic compounds.

Theoretical Reactivity of this compound

The reactivity of this compound is governed by the interplay of the inductive and resonance effects of the chlorine and fluorine substituents. Both halogens are electronegative, exerting an electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic attack. Conversely, through their lone pairs of electrons, they exhibit a resonance effect (+M), donating electron density to the ring. While the inductive effect generally outweighs the resonance effect for halogens, making them deactivating overall, the resonance effect is crucial in directing incoming electrophiles to the ortho and para positions.

In the case of this compound, the fluorine atom has a stronger -I effect and a weaker +M effect compared to chlorine. This complex electronic landscape dictates the regioselectivity of its reactions.

Electrophilic Aromatic Substitution (EAS)

Theoretical studies on the electrophilic aromatic substitution of halobenzenes provide a framework for understanding the reactivity of this compound. Density Functional Theory (DFT) calculations on related molecules, such as chlorobenzene, have elucidated the potential energy surfaces for reactions like nitration. These studies often employ methods like M06-2X with a 6-311G(d,p) basis set, combined with a polarizable continuum model (PCM) to account for solvent effects.[1][2][3]

The chlorine and fluorine atoms in this compound are ortho and para directing. The primary sites for electrophilic attack are positions 2, 4, and 6. The directing effects of both halogens reinforce substitution at positions 2 and 4 (ortho to fluorine and para to chlorine, and ortho to chlorine and para to fluorine, respectively). Position 6 is ortho to both substituents. The precise regioselectivity will depend on the nature of the electrophile and the reaction conditions, governed by the subtle balance of electronic and steric factors.

Table 1: Relative Rates of Nitration for Halobenzenes Compared to Benzene

| Compound | Relative Rate of Nitration |

| Benzene | 1.0 |

| Fluorobenzene | 0.11 |

| Chlorobenzene | 0.02 |

| Bromobenzene | 0.06 |

| Iodobenzene | 0.13 |

(Data sourced from comparative studies on electrophilic aromatic substitution of halobenzenes)[4]

This data indicates that halobenzenes are less reactive than benzene in electrophilic nitration, a consequence of the dominant inductive electron-withdrawing effect of the halogens.[4]

Nucleophilic Aromatic Substitution (SNAr)

This compound can undergo nucleophilic aromatic substitution, particularly under forcing conditions or when activated by strong electron-withdrawing groups. The reaction can proceed through different mechanisms, including the formation of a benzyne intermediate.

A notable reaction is the formation of 3-fluorobenzyne upon treatment with a strong base like tert-butyllithium (tert-BuLi). In this reaction, the base abstracts a proton ortho to one of the halogens, followed by the elimination of a halide to form a highly reactive benzyne intermediate. Theoretical studies on substituted benzynes using DFT methods (e.g., B3LYP/6-31G*) can predict the regioselectivity of subsequent nucleophilic attack based on the distortion of the triple bond.[5]

Experimental studies have shown that the reaction of this compound with tert-BuLi in the presence of a trapping agent like furan proceeds predominantly via the formation of 3-fluorobenzyne.[6] This indicates that deprotonation occurs preferentially at the position flanked by the two halogens, followed by the elimination of the chloride ion.

Table 2: Products from the Reaction of 1,3-Dihaloarenes with tert-BuLi in the Presence of Furan

| Starting Material | Major Benzyne Intermediate | Trapped Product (with Furan) | Yield (%) |

| This compound | 3-Fluorobenzyne | 5-Fluorobenzonorbornadiene | 73 |

| 1-Bromo-3-fluorobenzene | 3-Fluorobenzyne | 5-Fluorobenzonorbornadiene | 67 |

| 1-Iodo-3-fluorobenzene | 3-Fluorobenzyne | 5-Fluorobenzonorbornadiene | 92 |

(Data adapted from a study on the reactivity of haloarynes)[6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and modification of this compound. Below are protocols for key transformations.

Protocol 1: Benzyne Formation and Trapping

Reaction: Formation of 3-fluorobenzyne from this compound and trapping with furan.

Materials:

-

This compound

-

tert-Butyllithium (in pentane or heptane)

-

Furan

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Dry ice/acetone bath

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.

-

Under a nitrogen atmosphere, dissolve this compound and a stoichiometric excess of furan in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of tert-butyllithium dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Electrophilic Bromination (General Procedure for Halobenzenes)

Reaction: Bromination of an aromatic ring using bromine and a Lewis acid catalyst.

Materials:

-

This compound

-

Bromine (Br₂)

-

Anhydrous iron(III) bromide (FeBr₃)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Aqueous sodium bisulfite solution

-

Dichloromethane

-

Anhydrous calcium chloride

Procedure:

-

In a fume hood, set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas trap to neutralize HBr gas.

-

Dissolve this compound in the inert solvent in the flask.

-

Add the anhydrous iron(III) bromide catalyst to the solution.

-

Slowly add a solution of bromine in the same solvent from the dropping funnel. The reaction is typically exothermic and may require cooling in an ice bath.

-

After the addition is complete, stir the mixture at room temperature until the bromine color disappears.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and wash with aqueous sodium bisulfite solution to remove any unreacted bromine.

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

The resulting product mixture of isomeric brominated compounds can be separated by fractional distillation or chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms of electrophilic and nucleophilic aromatic substitution relevant to this compound.

Electrophilic Aromatic Substitution Mechanism

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).

Benzyne Formation and Trapping Mechanism

Caption: Mechanism of 3-fluorobenzyne formation and trapping with furan.

Conclusion

The reactivity of this compound is a nuanced subject, dictated by the combined electronic effects of its two halogen substituents. Theoretical studies, particularly those employing DFT methods, are invaluable for predicting and rationalizing the outcomes of its reactions. While this guide provides a foundational understanding based on available literature for the target molecule and closely related systems, further dedicated computational and experimental work on this compound will undoubtedly uncover more detailed aspects of its chemical behavior, aiding in its broader application in synthetic chemistry. The provided protocols serve as a practical starting point for the laboratory exploration of this versatile building block.

References

- 1. Theoretical investigation of regioselectivity in electrophilic aromatic nitration [kth.diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]